N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13(20)18-16-8-7-14-9-10-19(12-15(14)11-16)23(21,22)17-5-3-2-4-6-17/h2-8,11H,9-10,12H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWSZNPSZUKLQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=CC=C3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
The tetrahydroisoquinoline scaffold is typically constructed via Bischler-Napieralski cyclization of phenethylamine derivatives. For example:
- Starting material : 3,4-Dimethoxyphenethylamine reacts with phosphorus oxychloride (POCl₃) in toluene at 110°C to form 3,4-dihydroisoquinoline.
- Reduction : Subsequent reduction with sodium borohydride (NaBH₄) in methanol yields 1,2,3,4-tetrahydroisoquinoline (65–75% yield).
Key reaction conditions :
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C |
| Catalyst | POCl₃ |
| Reduction agent | NaBH₄ (2 equiv) |
Sulfonylation at the 2-Position
Phenylsulfonyl Group Introduction
The 2-position sulfonylation employs phenylsulfonyl chloride under basic conditions:
- Procedure : Tetrahydroisoquinoline (1 equiv) reacts with phenylsulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (Et₃N, 1.5 equiv) at 0°C→RT.
- Yield : 80–85% after recrystallization from ethanol.
Mechanistic insight :
The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic sulfur center, followed by elimination of HCl (scavenged by Et₃N).
Acetamide Functionalization at the 7-Position
Acetylation of the Amino Group
The 7-amino group undergoes acetylation using acetyl chloride or acetic anhydride:
- Conditions : 7-Amino intermediate (1 equiv) reacts with acetyl chloride (1.5 equiv) in dimethylformamide (DMF) at 50°C for 4–6 hours.
- Yield : 70–78% after HPLC purification.
Optimization challenges :
- Competing sulfonamide hydrolysis requires strict anhydrous conditions.
- Excess acetyl chloride (up to 2 equiv) improves conversion but necessitates careful quenching.
Alternative Synthetic Pathways
Friedel-Crafts Acylation Approach
A patent (CN101851200A) describes an alternative route for related tetrahydroisoquinolines:
- Acylation : β-Phenethylamine reacts with benzoyl chloride to form N-phenethyl-benzamide.
- Cyclization : Polyphosphoric acid (PPA) at 150°C induces cyclization to 1-phenyl-3,4-dihydroisoquinoline.
- Modification : Adapting this method, phenylsulfonyl groups replace phenyl via sulfonylation post-cyclization.
Comparative data :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Bischler-Napieralski | 75 | 98 |
| Friedel-Crafts | 68 | 95 |
Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity using C18 column (ACN/H₂O gradient).
- Melting point : 232–234°C (decomposition observed above 240°C).
Industrial-Scale Considerations
Cost-Effective Modifications
- Catalyst recycling : Reusing PPA in cyclization reduces waste.
- Solvent selection : Replacing DMF with ethyl acetate in acetylation lowers toxicity.
Table: Cost analysis per kilogram
| Component | Cost (USD/kg) |
|---|---|
| Phenylsulfonyl chloride | 220 |
| Acetyl chloride | 150 |
| NaBH₄ | 80 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Inhibition of Enzymatic Activity
The sulfonamide moiety in N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can inhibit specific enzymes by mimicking substrate structures or binding to active sites. This characteristic is crucial for its potential use in treating diseases where enzyme inhibition is beneficial.
Interaction with Receptors
The compound may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that are vital in various physiological processes. This interaction can lead to therapeutic effects in conditions such as pain management and inflammation.
Anti-inflammatory Effects
Preliminary studies suggest that this compound could modulate inflammatory pathways, positioning it as a candidate for treating autoimmune diseases and other inflammatory conditions.
Medicinal Chemistry Applications
This compound has been explored for its potential in drug development:
- Analgesics : Due to its interaction with opioid receptors and potential anti-inflammatory properties, it may serve as a basis for new analgesic drugs.
- Neuroprotective Agents : Research indicates that compounds with similar structures can have neuroprotective effects, suggesting potential applications in neurodegenerative diseases .
Case Study 1: Opioid Receptor Interaction
A study examined the interactions of various ligands with the δ-opioid receptor (DOR), highlighting how compounds similar to this compound can influence receptor activity and signaling pathways . The findings support the development of selective ligands that could lead to new treatments for pain management.
Case Study 2: Enzyme Inhibition
Research into sulfonamide derivatives has shown promise in inhibiting specific enzymes linked to disease states. For example, studies on related compounds indicate their efficacy as inhibitors of phosphodiesterases (PDEs), which play critical roles in cognitive functions and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes. The phenylsulfonyl group is known to form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituents at the 6- and 7-positions. Below is a detailed comparison with analogous compounds:
Substituent Effects at the 6-Position
- N-Benzyl-2-{6-[(Cyclopropylmethyl)(Methyl)Amino]-1-[(3,4-Dimethoxyphenyl)Methyl]-1,2,3,4-Tetrahydroisoquinolin-2-yl}Acetamide (25g): Features a cyclopropylmethyl-methylamino group at the 6-position. Reported yield: 94% .
- N-{2-[(Benzylcarbamoyl)Methyl]-1-[(3,4-Dimethoxyphenyl)Methyl]-1,2,3,4-Tetrahydroisoquinolin-6-yl}Hexanamide (28b): Contains a hexanamide group at the 6-position. The long alkyl chain increases hydrophobicity, which may reduce aqueous solubility but enhance membrane permeability.
Substituent Effects at the 7-Position
- N-Benzyl-2-{1-[(3,4-Dimethoxyphenyl)Methyl]-6-Methoxy-7-[2-(Piperidin-1-yl)Ethoxy]-1,2,3,4-Tetrahydroisoquinolin-2-yl}Acetamide (20): Substituted with a piperidin-1-yl-ethoxy group at the 7-position. The basic piperidine moiety may enhance receptor binding through ionic interactions. Yield: 24% .
- 2-(4-Fluorophenyl)-N-(2-(Phenylsulfonyl)-1,2,3,4-Tetrahydroisoquinolin-7-yl)Acetamide: Structurally similar to the target compound but includes a 4-fluorophenyl-acetamide group.
Sulfonyl vs. Other Electron-Withdrawing Groups
- 2-[(Benzylcarbamoyl)Methyl]-1-[(3,4-Dimethoxyphenyl)Methyl]-1,2,3,4-Tetrahydroisoquinolin-6-yl Benzenesulfonate (18b): Contains a benzenesulfonate ester at the 6-position. The sulfonate group increases water solubility but may reduce bioavailability compared to sulfonamides. Yield: 67% .
- N-Benzyl-2-{1-[(3,4-Dimethoxyphenyl)Methyl]-6-Methanesulfonamido-1,2,3,4-Tetrahydroisoquinolin-2-yl}Acetamide: Features a methanesulfonamido group. The sulfonamide group offers strong hydrogen-bonding capacity, improving receptor selectivity. Synthesized via mesylation of aniline intermediates .
Key Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
*Calculated using fragment-based methods.
Table 2: Pharmacological Activity
Discussion of Structural-Activity Relationships (SAR)
- Acetamide at 7-Position : The acetamide moiety provides hydrogen-bonding capability, critical for OX1R antagonism. Bulkier groups (e.g., benzamide in 28c ) reduce potency, suggesting steric hindrance at the receptor site.
- Methoxy and Dimethoxyphenyl Groups : These substituents (common in –6 compounds) enhance π-π stacking and hydrophobic interactions, but excessive methoxylation (e.g., 23 ) may reduce solubility.
Biological Activity
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics. This compound features a tetrahydroisoquinoline moiety linked to a phenylsulfonyl group, suggesting potential interactions with various biological targets. Understanding its biological activity can provide insights into its pharmacological applications and therapeutic potential.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 436.5 g/mol. The compound's structure allows for diverse interactions at the molecular level, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O4S |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 954683-69-3 |
Biological Activities
Research indicates that compounds containing sulfonamide and tetrahydroisoquinoline structures exhibit a variety of biological activities. The following sections summarize the key findings related to the biological activity of this compound.
Antimicrobial Activity
Several studies have suggested that sulfonamide derivatives possess antimicrobial properties. The presence of the phenylsulfonyl group may enhance the compound’s ability to inhibit bacterial growth by interfering with folic acid synthesis in bacteria.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated significant anti-inflammatory effects. For instance, research on related tetrahydroisoquinoline derivatives has shown their potential as inhibitors of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Neuroprotective Properties
The tetrahydroisoquinoline scaffold is known for its neuroprotective effects. Preliminary studies suggest that this compound may exhibit neuroprotective activity by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group may interact with specific enzymes or receptors involved in metabolic pathways. This interaction could lead to the inhibition of target enzymes or modulation of receptor activity.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have indicated that similar compounds exhibit significant cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. This selectivity suggests potential for cancer therapeutics.
- Animal Models : Animal studies involving related tetrahydroisoquinoline derivatives have shown promising results in reducing symptoms associated with autoimmune diseases and inflammatory responses.
- Pharmacokinetics : Early pharmacokinetic studies indicate favorable absorption and bioavailability profiles for compounds structurally related to this compound, warranting further exploration into their therapeutic applications.
Q & A
Q. What synthetic strategies are optimal for preparing N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, and how can reaction yields be maximized?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Tetrahydroisoquinoline Core Formation : Cyclization of phenethylamine derivatives via Pictet-Spengler or Bischler-Napieralski reactions under acidic conditions (e.g., acetic acid/HCl) .
- Sulfonylation : Introducing the phenylsulfonyl group using phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C .
- Acetamide Coupling : Reacting the intermediate with acetyl chloride or acetic anhydride in anhydrous tetrahydrofuran (THF) with catalytic DMAP .
Optimization Tips : - Control reaction temperatures to avoid side products (e.g., over-sulfonylation).
- Use HPLC or TLC to monitor intermediate purity (>95% purity threshold recommended) .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the sulfonyl and acetamide groups. Key shifts:
- Tetrahydroisoquinoline protons: δ 2.5–4.0 ppm (multiplet, CH₂ groups) .
- Phenylsulfonyl protons: δ 7.5–8.0 ppm (aromatic multiplet) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out impurities .
- HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>98% for biological assays) .
Q. What preliminary biological screening approaches are recommended to identify its pharmacological potential?
- In Vitro Binding Assays : Screen against neurological targets (e.g., NMDA or orexin receptors) using radioligand displacement (³H-MK-801 for NMDA, ¹²⁵I-SB674042 for orexin-1) .
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (CA-II/IX) via stopped-flow CO₂ hydration assay .
- Cytotoxicity : MTT assay on HEK293 or SH-SY5Y cells (IC₅₀ > 50 µM suggests low toxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Substituent Variation : Modify the phenylsulfonyl group (e.g., electron-withdrawing -NO₂ or bulky -CF₃) to assess steric/electronic effects on receptor binding .
- Tetrahydroisoquinoline Modifications : Introduce methoxy or halogen groups at positions 6 or 8 to enhance blood-brain barrier (BBB) penetration .
- Pharmacokinetic Profiling : Compare logP (via shake-flask method) and plasma stability (LC-MS/MS) of analogs to optimize solubility and half-life .
Example SAR Table :
| Analog | R Group (Position) | NMDA IC₅₀ (nM) | Orexin-1 IC₅₀ (nM) | logP |
|---|---|---|---|---|
| Parent Compound | Phenylsulfonyl | 1200 | >10,000 | 2.1 |
| 6-Methoxy Derivative | -OCH₃ | 450 | 8500 | 1.8 |
| 8-Trifluoromethyl | -CF₃ | 980 | 3200 | 2.5 |
Q. How can contradictory data on biological activity be resolved?
- Assay Validation : Replicate results across independent labs using standardized protocols (e.g., CEREP Panels for receptor profiling) .
- Metabolite Interference : Test if hepatic microsomal metabolism (e.g., human S9 fraction) generates active/inactive metabolites affecting readouts .
- Target Offsets : Use CRISPR-edited cell lines (e.g., NMDA receptor subunit KO) to confirm target specificity .
Q. What strategies address low solubility or stability in formulation development?
- Salt Formation : Convert to hydrochloride or mesylate salts to enhance aqueous solubility (test via shake-flask method) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG) to improve bioavailability .
- Lyophilization : Prepare lyophilized powders with trehalose/sucrose (1:1 w/w) for long-term storage .
Q. How can computational modeling guide lead optimization?
- Molecular Docking : Use AutoDock Vina to predict binding poses in NMDA receptor’s allosteric site (PDB: 4PE5) .
- QSAR Models : Train machine learning models (e.g., Random Forest) on IC₅₀ data to prioritize analogs .
- MD Simulations : Simulate ligand-receptor dynamics (GROMACS, 100 ns) to assess binding stability .
Data Contradictions and Methodological Gaps
- Conflicting Receptor Affinities : Discrepancies in orexin-1 vs. NMDA activity may arise from assay conditions (e.g., Mg²⁺ concentration in NMDA assays) .
- Synthetic Yield Variability : Batch-dependent impurities (e.g., residual sulfonyl chloride) can skew pharmacological data; implement QC via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
